

Comparative Guide: Structural Elucidation of 2-(2-Nitroethyl)-1,3-dioxane Derivatives

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Compound of Interest

Compound Name: 2-(2-Nitroethyl)-1,3-dioxane

CAS No.: 146073-16-7

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Executive Summary & Strategic Context

In the development of functionalized cyclic acetals, **2-(2-Nitroethyl)-1,3-dioxane** derivatives represent a critical scaffold, often serving as precursors for amino-functionalized ligands (e.g., Sigma receptor ligands) or as energetic plasticizers. The precise structural characterization of these derivatives is non-trivial due to the conformational flexibility of the nitroethyl side chain and the chair-twist isomerism of the dioxane ring.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR (NOESY/COSY) for the structural analysis of these derivatives. While NMR provides dynamic solution-state data, this guide argues that SC-XRD is the superior "Gold Standard" for this specific application due to its ability to resolve the anomeric effects and nitro-group dipole interactions that dictate the solid-state stability and packing density of the material.

Technical Comparison: SC-XRD vs. Solution NMR

The Core Dilemma

The primary challenge in characterizing 2-substituted-1,3-dioxanes is determining the equatorial vs. axial orientation of the substituent at the C2 position.

- **Thermodynamic Preference:** The 2-substituent typically adopts an equatorial position to avoid 1,3-diaxial interactions.[1]
- **The Nitro Anomaly:** The strong dipole of the nitro group in the side chain can induce unexpected packing motifs or intramolecular hydrogen bonding that stabilizes non-standard conformations (e.g., twisted boat).

Performance Matrix

| Feature | Method A: Single Crystal X-ray Diffraction (SC-XRD) | Method B: Solution State NMR (NOESY/J-Coupling) | Verdict for Nitro-Dioxanes |
|--------------------------|--|---|---|
| Stereochemical Certainty | Absolute (Direct imaging of electron density). | Relative (Inferred from coupling constants/NOE). | SC-XRD Wins (Crucial for chiral derivatives). |
| Conformational Analysis | Captures the global minimum in crystal packing. Reveals intermolecular dipole alignment. | Captures a weighted average of conformers. Misses packing forces. | SC-XRD Wins (Nitro packing is key). |
| Data Output | Bond lengths (0.005 Å), Torsion angles, Unit cell density. | Chemical shifts (), Coupling constants (), Dynamic rates. | Complementary (Use both). |
| Sample Requirement | Single crystal (mm). Difficult for oils/low-melting solids. | Dissolved sample (~5-10 mg). Easy for oils. | NMR Wins (For non-crystalline derivatives). |
| Specific Insight | Resolves the C-N-O bond angles and nitro-group planarity. | Hard to determine nitro-group rotation. | SC-XRD Wins. |

Experimental Data Support

Reference Data based on analogous 5-nitro-1,3-dioxane structures [1, 3].

- Bond Length Precision: SC-XRD resolves the C-N bond length to typically 1.48–1.50 Å and N-O bonds to 1.21–1.23 Å, confirming the resonance structure of the nitro group. NMR cannot provide this geometric precision.
- Ring Puckering: SC-XRD definitively calculates the Cremer-Pople puckering parameters. For 2-substituted dioxanes, the ring typically exhibits a chair conformation with

or

. NMR coupling constants (

) can imply a chair but struggle to quantify slight distortions caused by bulky 2-nitroethyl groups.

Detailed Experimental Protocol

This protocol validates the structure of **2-(2-Nitroethyl)-1,3-dioxane** derivatives, focusing on overcoming the common "oiling out" issue associated with flexible nitro-alkyl chains.

Phase 1: Synthesis & Derivatization

Context: The target is often synthesized via acetalization of 3-nitropropanal with a substituted 1,3-propanediol.

- Reaction: Reflux 3-nitropropanal (or precursor) with 1,3-propanediol in benzene/toluene using p-TsOH as a catalyst.
- Dean-Stark Trap: Essential to remove water and drive equilibrium toward the dioxane.
- Workup: Neutralize with NaHCO₃ immediately (nitro groups are sensitive to base, but acetals are acid-labile).

Phase 2: Crystallization Strategy (The "Cold-Diffusion" Method)

Nitro-dioxanes often form oils due to high conformational entropy. This method forces lattice formation.

- Dissolution: Dissolve 50 mg of the crude derivative in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Antisolvent Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top. Do not mix.
- Temperature Control: Place the vial at 4°C (fridge) or -20°C (freezer) if the melting point is low.
- Induction: If no crystals form after 48h, scratch the glass side with a needle or add a seed crystal of a related nitro-dioxane.
 - Why? The nitro group's dipole requires specific alignment. Lower temperature reduces solubility and entropy, favoring the ordered lattice.

Phase 3: X-ray Data Collection & Refinement

- Mounting: Select a crystal (mm) and mount on a glass fiber/loop using cryo-oil.
- Cooling: Collect data at 100 K (Liquid Nitrogen stream).
 - Reasoning: Nitro groups often exhibit high thermal motion (disorder) at room temperature. Cooling "freezes" the rotation, allowing precise resolution of the oxygen positions.
- Source: Mo-K
(Å) is standard. Use Cu-K if the absolute configuration of a chiral derivative (light atom structure) is needed.
- Refinement (SHELXL):
 - Watch for disorder in the nitroethyl tail (C2-C

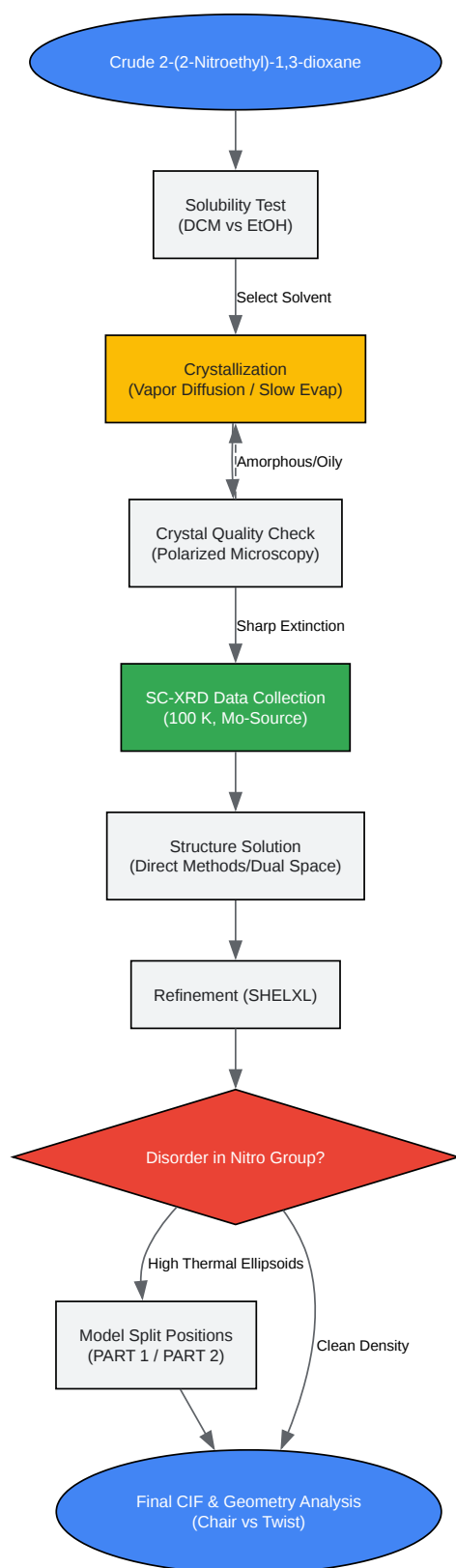
-C

-NO₂).

- Use PART commands to model split positions if the tail toggles between two conformations.
- Verify the dioxane chair: Check torsion angles O1-C2-C3-C4.

Visualization: Structural Determination Workflow

The following diagram illustrates the decision logic and workflow for characterizing these derivatives, highlighting the critical "Disorder Check" step common in nitro-compounds.



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Caption: Workflow for X-ray structure determination of nitro-dioxane derivatives, emphasizing disorder handling.

Comparative Analysis: Dioxane vs. Dioxolane Analogs

When selecting a protective group or scaffold, researchers often choose between the 6-membered 1,3-dioxane and the 5-membered 1,3-dioxolane.

| Parameter | 2-(2-Nitroethyl)-1,3-dioxane | 2-(2-Nitroethyl)-1,3-dioxolane | Implication |
|----------------------|--|---|--|
| Ring Conformation | Chair (Rigid). Stable. | Envelope (Flexible). | Dioxane offers better stereocontrol for distal substituents. |
| Packing Density | Typically 1.35–1.45 g/cm ³ . | Typically 1.40–1.50 g/cm ³ . | Dioxolanes often pack denser due to flatter rings [6]. |
| Hydrolytic Stability | Higher. Slower hydrolysis. | Lower. Faster hydrolysis. | Use Dioxane for multi-step synthesis requiring acid tolerance [2]. |
| Crystallinity | Moderate. Side chain flexibility can hinder lattice formation. | Good. Often crystallizes more readily. | Dioxolane is preferred if X-ray is the only goal; Dioxane is better for stability. |

Mechanism of Stabilization

In the solid state, the nitro group (

) often engages in weak

hydrogen bonding with the dioxane ring oxygens of neighboring molecules.

- Observation: In 1,3-dioxanes, the 2-substituent is almost exclusively equatorial.

- Exception: If the nitroethyl chain is short, an anomeric effect might stabilize an axial orientation, though this is rare for alkyl-linked nitro groups compared to alkoxy groups [2]. SC-XRD is the only way to confirm this axial/equatorial preference definitively.

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